molecular formula C2H14N4O6S2 B12663318 Ethylenediammonium disulphamate CAS No. 50883-59-5

Ethylenediammonium disulphamate

Cat. No.: B12663318
CAS No.: 50883-59-5
M. Wt: 254.3 g/mol
InChI Key: NGAPHISYBLYKTB-UHFFFAOYSA-N
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Description

Ethylenediammonium Disulphamate is a specialized organic salt with significant utility in synthetic and materials chemistry research. Its molecular structure, which incorporates both ethylenediammonium and disulphamate groups, makes it a valuable precursor for the synthesis of coordination complexes and catalysts, similar to the application of related compounds like Iron(II) ethylenediammonium sulfate in preparing Fe/N/carbon-based electrocatalysts . Researchers employ this compound to explore new catalytic processes, particularly for reactions such as oxygen reduction in fuel cell technology. Beyond catalysis, this compound serves as a key intermediate in organic synthesis and in the functionalization of nanomaterials. Its properties can be leveraged to modify the surface of materials like carbon nanotubes, enhancing their electronic or magnetic characteristics for applications in environmental remediation, such as water decontamination . The compound is provided as a solid of high assay purity to ensure reproducibility in experimental results. Handle with appropriate safety precautions in a controlled laboratory environment. This product is designated For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

50883-59-5

Molecular Formula

C2H14N4O6S2

Molecular Weight

254.3 g/mol

IUPAC Name

ethane-1,2-diamine;sulfamic acid

InChI

InChI=1S/C2H8N2.2H3NO3S/c3-1-2-4;2*1-5(2,3)4/h1-4H2;2*(H3,1,2,3,4)

InChI Key

NGAPHISYBLYKTB-UHFFFAOYSA-N

Canonical SMILES

C(CN)N.NS(=O)(=O)O.NS(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemical Transformations

Design and Optimization of Synthetic Pathways to Ethylenediammonium Disulphamate

The efficient synthesis of this compound hinges on the careful selection of precursors and the optimization of reaction conditions to maximize yield and purity.

The most direct and atom-economical approach to synthesizing this compound is the acid-base reaction between ethylenediamine (B42938) and sulfamic acid. This reaction is typically carried out in an aqueous solution, where ethylenediamine acts as the base and sulfamic acid provides the disulphamate counter-ions.

The stoichiometry of the reaction is crucial, with a 1:2 molar ratio of ethylenediamine to sulfamic acid being optimal for the formation of the desired product. The reaction can be represented as follows:

H₂N(CH₂)₂NH₂ + 2 H₂NSO₃H → [H₃N(CH₂)₂NH₃]²⁺(H₂NSO₃⁻)₂

Key reaction parameters that can be optimized to improve the yield and purity of this compound include temperature, solvent, and reaction time. While the reaction can proceed at room temperature, gentle heating may be employed to ensure complete dissolution of the reactants and drive the reaction to completion. Water is a common and effective solvent for this synthesis. The reaction time can be optimized by monitoring the consumption of the starting materials, though the reaction is generally rapid.

ParameterConditionRationale
Reactant Ratio 1:2 (Ethylenediamine:Sulfamic Acid)Ensures complete formation of the disulphamate salt.
Solvent WaterGood solubility for both reactants and the product.
Temperature Room Temperature to mild heating (e.g., 40-60 °C)To facilitate dissolution and reaction completion.
Reaction Time Typically rapid, can be monitored for completionAcid-base reactions are generally fast.

Further optimization can involve adjusting the concentration of the reactants in the aqueous solution to facilitate crystallization upon cooling, which is a common method for isolating the product.

While direct synthesis is often preferred for its simplicity, multi-step pathways can be designed to introduce specific functionalities or to utilize alternative starting materials. One hypothetical multi-step approach could involve the protection of one of the amino groups of ethylenediamine, followed by reaction with sulfamic acid, and subsequent deprotection.

For instance, a suitable protecting group, such as a benzyloxycarbonyl (Z) group, could be introduced to form N-benzyloxycarbonyl-ethylenediamine. This intermediate could then be reacted with two equivalents of sulfamic acid. The final step would involve the removal of the protecting group, typically through hydrogenation, to yield the final product. Such a strategy, while more complex, offers greater control over the reaction and can be adapted for the synthesis of more complex analogues.

Another potential multi-step route could involve the synthesis of N,N'-disubstituted sulfamides as intermediates. This would entail reacting a suitable precursor with a sulfurylating agent, followed by reaction with ethylenediamine.

The direct synthesis of this compound from ethylenediamine and sulfamic acid in water aligns well with several principles of green chemistry.

Atom Economy: The direct addition reaction exhibits high atom economy as all the atoms of the reactants are incorporated into the final product.

Use of Safer Solvents: Water is an environmentally benign solvent, avoiding the need for volatile organic compounds (VOCs).

Energy Efficiency: The synthesis can often be conducted at or near room temperature, minimizing energy consumption.

Further exploration into greener synthetic routes could involve solvent-free reactions. For instance, the reactants could be combined and ground together, a technique known as mechanochemistry, which can enhance reaction rates and eliminate the need for a solvent altogether. Additionally, optimizing the reaction to minimize waste generation and employing renewable feedstocks for the synthesis of the starting materials would further enhance the green credentials of the process.

Purification Techniques and Strategies for High Purity Product Isolation

Obtaining high-purity this compound is essential for its characterization and subsequent applications. The primary method for purification is recrystallization.

The crude product, obtained from the direct synthesis, is dissolved in a minimum amount of hot solvent, typically water. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

A general recrystallization procedure would involve:

Dissolving the crude this compound in a minimal amount of hot water.

Filtering the hot solution to remove any insoluble impurities.

Allowing the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Collecting the crystals by vacuum filtration.

Washing the crystals with a small amount of cold solvent (e.g., ethanol (B145695) or ether) to remove any residual mother liquor.

Drying the purified crystals, for instance, in a vacuum oven.

The purity of the final product can be assessed using various analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR).

TechniquePurpose
Recrystallization Primary method for purification of the solid product.
Vacuum Filtration To isolate the purified crystals from the mother liquor.
Washing with cold solvent To remove soluble impurities adhering to the crystal surface.
Drying To remove residual solvent from the purified product.

Investigation of Analogues and Structural Modifications of the Disulphamate Anion

The structural modification of the disulphamate anion can lead to new compounds with potentially altered properties. These modifications can be broadly categorized into N-substitutions on the sulfamic acid moiety.

The synthesis of N-alkylated sulfamic acid derivatives can be achieved by reacting primary amines with chlorosulfonic acid. These N-substituted sulfamic acids can then be used in a similar direct synthesis with ethylenediamine to produce a range of this compound analogues with modified anions.

Comprehensive Spectroscopic Characterization and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Dynamic NMR for Exchange Processes and Molecular Mobility

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a pivotal technique for investigating the rates and mechanisms of dynamic molecular processes. oxfordsciencetrove.com For ethylenediammonium disulphamate, which consists of the ethylenediammonium dication ([H₃N-CH₂-CH₂-NH₃]²⁺) and two sulfamate (B1201201) anions ([H₂NSO₃]⁻), several dynamic processes could be operative and thus studied by DNMR.

Potential Exchange Processes:

Conformational Exchange: The ethylenediammonium cation can exist in different conformations, primarily the anti and gauche forms. DNMR can be used to study the rate of interconversion between these conformers. By monitoring the NMR spectra at various temperatures, the broadening and coalescence of signals corresponding to the methylene (B1212753) protons can reveal the energy barrier for this rotation. oxfordsciencetrove.comorganicchemistrydata.org

Proton Exchange: The protons on the ammonium (B1175870) (-NH₃⁺) and sulfamate (-NH₂) groups can undergo exchange with each other or with any residual protic solvent. Variable temperature NMR studies can provide rates for these proton transfer reactions. organicchemistrydata.org

Ion Pairing and Molecular Mobility: In the solid state, the mobility of the ethylenediammonium cation and the sulfamate anions can be investigated using solid-state DNMR techniques. rsc.orgnorthwestern.edu Changes in the line shapes of ¹H or ¹³C NMR spectra with temperature can provide insights into processes such as the reorientation of the cation within the crystal lattice. rsc.orgresearchgate.netumn.edukaust.edu.sa This mobility is often linked to the material's physical properties. umn.edumdpi.com

To perform such a study, one would typically acquire ¹H or ¹³C NMR spectra over a range of temperatures where the exchange process transitions from slow to fast on the NMR timescale. Analysis of the line-shape changes allows for the determination of kinetic and thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the specific dynamic process.

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions and Band Gap Analysis

UV-Visible spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. nih.govuobabylon.edu.iqyoutube.com For this compound, the expected transitions would primarily involve the sulfamate anion.

Electronic Transitions: Saturated compounds with atoms bearing non-bonding electrons, like the nitrogen and oxygen atoms in the sulfamate anion, can exhibit n → σ* transitions. libretexts.org These transitions involve promoting a non-bonding electron to an anti-bonding sigma orbital. The ethylenediammonium cation, being a saturated species, would only show high-energy σ → σ* transitions, likely outside the range of standard UV-Vis spectrophotometers. libretexts.org The absorption spectrum would therefore be dominated by the sulfamate anion.

Band Gap Analysis: The optical band gap of a material, which is the energy required to excite an electron from the valence band to the conduction band, can be estimated from UV-Vis absorbance data. researchgate.netbohrium.com While typically applied to semiconductors and solid-state materials, an analogous HOMO-LUMO gap can be determined for molecules in solution. nih.gov By plotting a function of absorbance versus photon energy (a Tauc plot), the optical band gap can be extrapolated. For a crystalline sample of this compound, this would provide information on its electronic properties as an insulator or a wide-bandgap semiconductor. The band gap is a crucial parameter influencing a material's conductivity and optical properties. researchgate.netrsc.org

A hypothetical UV-Vis analysis might involve dissolving the compound in a non-absorbing solvent and recording the absorbance from approximately 200 to 800 nm. rsc.org The resulting spectrum would likely show absorption bands in the short-wavelength UV region, characteristic of the sulfamate group.

Luminescence Properties and Photophysical Behavior

Luminescence spectroscopy measures the emission of light from a substance after it has absorbed energy. This includes fluorescence and phosphorescence.

Investigation of the photophysical behavior would involve:

Excitation and Emission Spectra: Measuring the emission spectrum at various excitation wavelengths and the excitation spectrum at a key emission wavelength to identify the optimal absorption and emission characteristics.

Quantum Yield: Determining the efficiency of the luminescence process, which is the ratio of photons emitted to photons absorbed. This is a critical parameter for assessing the material's potential in light-emitting applications. mdpi.com

Luminescence Lifetime: Measuring the time it takes for the emission intensity to decay after excitation. This provides information about the nature of the excited state and the competing non-radiative decay pathways.

Complexes of ethylenediamine (B42938) with luminescent metal ions like europium(III) and terbium(III) have been studied, where the ligand can influence the metal's emission properties. rsc.org However, for this compound, any intrinsic luminescence would likely originate from electronic states involving the sulfamate anion or defect states within the crystal lattice.

Advanced Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. nih.govresearchgate.net

Molecular Weight Determination: Using a soft ionization technique like Electrospray Ionization (ESI), the intact ethylenediammonium dication ([C₂H₈N₂]²⁺) and the sulfamate anion ([H₂NSO₃]⁻) could be observed. High-resolution mass spectrometry would provide highly accurate mass measurements, confirming the elemental composition of these ions. In native mass spectrometry, non-covalent complexes can sometimes be preserved, though ammonium-based salts are often used as volatile buffers to prevent adduct formation. kennesaw.eduacs.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ions and analyze the resulting fragment ions.

Cation Fragmentation: The ethylenediammonium dication would likely fragment through cleavage of the C-C or C-N bonds.

Anion Fragmentation: The sulfamate anion ([H₂NSO₃]⁻) would be expected to fragment via the loss of SO₂ or SO₃. Studies on related sulfonic acid derivatives show that desulfonation is a common fragmentation pathway. researchgate.net The fragmentation of sulfuric acid clusters has also been investigated, providing models for the behavior of sulfur-oxygen species in the gas phase. copernicus.org

Advanced techniques such as Collision-Induced Dissociation (CID) are standard for fragmentation, but other methods could provide complementary information. nih.gov Analysis of these patterns allows for the unambiguous identification of the compound's constituent parts and connectivity.

Below is a hypothetical table of expected ions in a high-resolution mass spectrometry analysis.

Ion FormulaCalculated m/zIon Type
[C₂H₉N₂]⁺61.0760Protonated Ethylenediamine (from in-source decay)
[C₂H₁₀N₂]²⁺31.0422Ethylenediammonium Dication
[H₂NSO₃]⁻96.9764Sulfamate Anion
[SO₃]⁻•79.9568Fragment of Sulfamate
[H₂NSO₂]⁺79.9930Fragment of Sulfamate

Crystallographic and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular and crystal structure of a compound like ethylenediammonium disulphamate through SC-XRD involves several key steps. A suitable single crystal, typically with dimensions of at least 0.02 mm, is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. cam.ac.uk The resulting diffraction pattern, consisting of a series of reflections at specific angles, is meticulously recorded. mdpi.com

Based on the analysis of analogous compounds such as ethylenediammonium dichloride, it is anticipated that this compound would crystallize in a centrosymmetric space group, such as monoclinic P2₁/a or triclinic P-1. psds.ac.uknih.gov The unit cell parameters, which define the dimensions and angles of the basic repeating unit of the crystal lattice, would be precisely determined. For instance, the crystallographic data for ethylenediammonium dichloride is presented in the table below for illustrative purposes.

Table 1: Illustrative Crystal Data for Ethylenediammonium Dichloride nih.gov

Parameter Value
Formula C₂H₁₀N₂²⁺·2Cl⁻
Molecular Weight 133.02
Crystal System Monoclinic
Space Group P2₁/a
a (Å) 4.3807 (3)
b (Å) 6.8569 (4)
c (Å) 9.9464 (5)
β (°) 91.192 (2)
Volume (ų) 298.71 (3)

The refined crystal structure would reveal the precise atomic coordinates of each atom in the ethylenediammonium cation and the disulphamate anion, allowing for the calculation of bond lengths and angles.

The solid-state structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. The ammonium (B1175870) groups (-NH₃⁺) of the ethylenediammonium cation are strong hydrogen bond donors, while the oxygen and nitrogen atoms of the disulphamate anion (⁻O₃S-NH-SO₃⁻) are effective hydrogen bond acceptors. These interactions play a crucial role in the stabilization of the crystal packing. datacc.orgmpg.de

In related ethylenediammonium salts, N-H···anion hydrogen bonds are the primary intermolecular interactions. For example, in ethylenediammonium dichloride, each ammonium group is trigonally hydrogen-bonded to three different chloride ions. nih.gov Similarly, in ethylenediammonium chloride thiocyanate, an extensive three-dimensional network of N-H···Cl and N-H···N hydrogen bonds holds the ions together. psds.ac.uk The N···Cl and N···N distances in the latter compound range from 3.1982 (9) to 3.3543 (10) Å and 2.8533 (14) to 3.1106 (17) Å, respectively. psds.ac.uk A similar network of N-H···O and N-H···N hydrogen bonds would be anticipated in this compound.

Given the aliphatic nature of the ethylenediammonium cation, significant π-stacking interactions are not expected. Halogen bonding would only be relevant if halogen atoms were present in the crystal structure, which is not the case for this compound.

Table 2: Illustrative Hydrogen Bond Geometry in Ethylenediammonium Chloride Thiocyanate psds.ac.uk

D—H···A d(D—H) / Å d(H···A) / Å d(D···A) / Å ∠(DHA) / °
N3—H3A···N1 0.89 2.03 2.8533 (14) 153
N2—H2C···Cl1 0.89 2.64 3.3543 (10) 138

D = donor atom, A = acceptor atom

The ethylenediammonium cation can adopt different conformations, primarily described by the N-C-C-N torsion angle. The two most common conformations are gauche and anti (or trans). In many crystalline solids, the ethylenediammonium cation is found in a gauche conformation. For instance, in an ethylenediammonium sulfate (B86663) structure, the cation exhibits a gauche arrangement with a torsion angle of 75.7°. Current time information in Bangalore, IN. In ethylenediammonium chloride thiocyanate, the dication shows an eclipsed conformation with an N-C-C-N torsion angle of 72.09 (12)°. psds.ac.uk The specific conformation adopted in the solid state is influenced by the crystal packing forces and the hydrogen bonding network. A detailed conformational analysis of this compound would involve the precise determination of this torsion angle from the refined crystal structure.

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. mdpi.com It is instrumental in phase identification, the study of polymorphism, and the assessment of sample purity and crystallinity. wisc.edu

A powder diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a crystalline phase. The PXRD pattern of a newly synthesized batch of this compound would be compared with a calculated pattern from its single-crystal structure data (if available) or with standard patterns from crystallographic databases to confirm its phase identity. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of a compound can exhibit distinct physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms. By collecting PXRD data under various conditions (e.g., different temperatures and pressures), it is possible to investigate the potential existence of different polymorphs of this compound and to study phase transitions between them.

In addition to phase identification, PXRD can be used for the quantitative analysis of crystalline mixtures. chemrevlett.com By analyzing the intensities of the diffraction peaks, the relative amounts of different crystalline phases in a sample can be determined. This is particularly useful for assessing the purity of a synthesized sample of this compound.

The degree of crystallinity of a sample can also be evaluated using PXRD. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials result in a broad, diffuse background signal. nih.gov By analyzing the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity, an estimation of the percentage of crystalline material in a sample of this compound can be made. This is crucial for quality control in material synthesis.

Thermal Expansion and Phase Transition Behavior

The thermal behavior of ethylenediammonium salts is often characterized by distinct phase transitions, which can be investigated using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and dilatometry. These transitions are frequently linked to changes in the molecular dynamics of the ethylenediammonium cation. researchgate.net

While specific thermal expansion data for this compound is not extensively documented in the reviewed literature, studies on analogous ethylenediammonium compounds provide significant insights into the expected behavior. For instance, ethylenediammonium dinitrate (EDN) exhibits a significant phase transition at 404 K (131°C), identified by a sharp anomaly in DC and AC electrical conductivity measurements. cusat.ac.in This transition is confirmed by DSC and spectroscopic studies. cusat.ac.in Similarly, ethylenediammonium dichloride undergoes a first-order, order-disorder type phase transition at 402 K. researchgate.net

In many ethylenediammonium salts, these phase transitions are related to the ordering and disordering of the ethylenediammonium cation. researchgate.net At lower temperatures, the cations are typically ordered within the crystal lattice. As the temperature increases, they can gain sufficient thermal energy to undergo reorientations, leading to a disordered state and a corresponding phase transition. researchgate.net For example, ethylenediammonium bis(dihydrogenmonophosphate) shows three phase transitions at approximately 132 K, 237 K, and 270 K, which are believed to be governed by the libration of the cation coupled with the torsional motion of the NH3 groups. tandfonline.com

The thermal stability and decomposition of these salts are also critical aspects. In bis(ethylenediammonium) tetrabromozincate(II) bromide, a reversible isostructural phase transition is observed around 522-526 K, with chemical stability maintained up to approximately 538 K. nih.gov Investigations into ethylenediammonium dinitrate (EDD) for use in melt-castable explosives reveal that its thermal stability is a key parameter, with mixtures containing ammonium nitrate (B79036) showing enhanced stability. dtic.mil

The following table summarizes the phase transition temperatures observed in several ethylenediammonium salts, illustrating the common temperature ranges for such events.

Compound NameTransition Temperature (K)Type of Transition
Ethylenediammonium Dichloride402First-order, order-disorder researchgate.net
Ethylenediammonium Dinitrate404First-order cusat.ac.in
Ethylenediammonium bis(dihydrogenmonophosphate)132, 237, 270Order-disorder tandfonline.com
Bis(ethylenediammonium) tetrabromozincate(II) bromide~522-526Isostructural nih.gov
NH3(CH2)2NH32238, 267First-order and Second-order, order-disorder researchgate.net

Neutron Diffraction for Precise Hydrogen Atom Localization and Magnetic Structure Analysis

Neutron diffraction is a powerful technique for determining the precise location of hydrogen atoms within a crystal structure, an application for which X-ray diffraction is less suited. This is particularly relevant for ethylenediammonium salts, where hydrogen bonding plays a crucial role in the crystal packing.

A notable study on the isomorphous compounds ethylenediammonium copper tetrachloride (EDACuCl₄) and ethylenediammonium manganese tetrachloride (EDAMnCl₄) utilized neutron diffraction to accurately determine the hydrogen atom positions. iucr.orgepa.gov The structures consist of two-dimensional perovskite-type layers of corner-sharing metal-Cl₆ octahedra. These layers are separated by ethylenediammonium chains. The ammonium groups at the ends of these chains fit into cavities within the metal-chloride layers and form N-H···Cl hydrogen bonds. iucr.org The precise localization of hydrogen atoms was crucial for understanding this hydrogen-bonding network.

While this study was not on this compound itself, it provides a clear precedent for the utility of neutron diffraction in elucidating the detailed structural features of related compounds. The crystallographic data for these compounds are presented below.

Crystallographic Data for Ethylenediammonium Tetrachlorometallates from Neutron Diffraction

ParameterNH₃(CH₂)₂NH₃CuCl₄NH₃(CH₂)₂NH₃MnCl₄
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/bP2₁/b
a (Å)8.109 (3)8.609 (2)
b (Å)7.158 (3)7.130 (2)
c (Å)7.363 (3)7.192 (2)
γ (°)92.37 (3)92.69 (2)
Z22
Source: iucr.org

Regarding magnetic structure analysis, neutron diffraction is the primary technique for determining the arrangement of magnetic moments in a material. crystallography.net However, no studies concerning the magnetic structure of this compound were identified in the reviewed literature. Such an analysis would only be relevant if the compound were to contain a magnetically active species and exhibit magnetic ordering.

Electron Microscopy for Microstructural Characterization

Information regarding the use of electron microscopy for the microstructural characterization of this compound is not available in the surveyed scientific literature. This technique is typically employed to visualize the morphology, size, and surface features of crystalline materials at the micro- and nanoscale.

Crystal Engineering Strategies for Tailored Solid-State Architectures

Crystal engineering focuses on the rational design of molecular solids with desired properties by controlling intermolecular interactions. acs.org For salts like this compound, the primary strategy involves the manipulation of strong hydrogen bonds between the cation and anion to guide the formation of specific supramolecular architectures.

Research on H-bonded complexes involving the ethylenediammonium dication and various anions, including sulfamate (B1201201), highlights the importance of hydrogen bonding in forming crystalline complexes. researchgate.netdntb.gov.ua In these systems, the N-H groups of the ethylenediammonium cation act as hydrogen-bond donors, while the oxygen atoms of the sulfamate anion act as acceptors. This interaction is fundamental to the assembly of the crystal structure. The formation of salts between mefenamic acid and ethylenediamine (B42938) further illustrates the use of proton transfer and subsequent hydrogen bonding to create new crystalline phases with modified physicochemical properties like solubility. nih.govul.ie

The structure of these organic-inorganic hybrid materials can be described in terms of supramolecular features, such as stacked sheets or three-dimensional networks. For example, the crystal structure of ethylenediammonium hexachloridostannate(IV) p-anisaldehyde disolvate consists of sheets of cations and anions, with solvent molecules occupying the space in between. nih.gov This layered arrangement is a common motif in the crystal engineering of such salts.

The goal of these strategies can be to produce materials with specific properties, such as non-linear optical (NLO) activity. The study of ethylenediammonium complexes with various anions, including sulfamate, involved screening for second harmonic generation (SHG), a key NLO property. researchgate.net This indicates a targeted approach to designing functional materials based on the ethylenediammonium scaffold. The formation of noncentrosymmetric structures, which is a prerequisite for SHG, is a major goal of crystal engineering.

Computational Chemistry and Theoretical Modelling of Ethylenediammonium Disulphamate

Quantum Chemical Calculations (DFT, Ab Initio Methods): An Unwritten Chapter

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These methods could provide a deep understanding of ethylenediammonium disulphamate's molecular architecture.

Electronic Structure, Bonding Analysis, and Charge Distribution: Awaiting Investigation

A theoretical investigation into the electronic structure of this compound would be crucial to understanding the nature of the ionic bond between the ethylenediammonium cation ([H₃N(CH₂)₂NH₃]²⁺) and the two disulphamate anions ([SO₃NHSO₃]²⁻). Such a study would involve mapping the electron density to identify regions of electron accumulation and depletion, providing insights into the compound's reactivity and intermolecular interactions. Analysis of the atomic charges would quantify the charge distribution across the molecule, a key factor in its physical and chemical properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data: A Future Endeavor

Computational methods are routinely used to predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. Calculating these parameters for this compound and comparing them with experimentally obtained spectra would serve as a powerful validation of the theoretical models. This synergistic approach between theory and experiment is essential for building accurate molecular models. At present, no such computational spectroscopic studies have been reported for this compound.

Conformational Energy Landscapes and Isomer Stability: An Open Question

The ethylenediammonium cation possesses conformational flexibility due to the rotation around the central carbon-carbon bond. A computational exploration of the conformational energy landscape would identify the most stable conformers (e.g., anti vs. gauche) and the energy barriers between them. This information is vital for understanding the compound's behavior in different phases and its potential to form different crystalline polymorphs. The relative stability of any potential isomers could also be determined through these calculations.

Molecular Dynamics Simulations for Dynamic Behavior: A Field of Opportunity

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights that are often inaccessible through experimental means alone.

Interactions in Solution and with Interfaces: Yet to Be Simulated

The behavior of this compound in a solvent, such as water, is of significant interest for many of its potential applications. MD simulations could model the solvation process, revealing the intricate network of hydrogen bonds and electrostatic interactions between the ions and solvent molecules. Furthermore, simulations could predict how the compound behaves at interfaces, for instance, with a solid surface or at an air-water interface, which is crucial for applications in materials science and surface chemistry.

Vibrational and Rotational Dynamics: An Unexplored Domain

Beyond static spectroscopic predictions, MD simulations can probe the vibrational and rotational motions of the ethylenediammonium cation and the disulphamate anions in real-time. This would provide a dynamic picture of how these ions move and interact with their environment, including the transfer of vibrational energy and the characteristic timescales of rotational diffusion. Such information is fundamental to a complete understanding of the compound's properties in condensed phases.

Prediction of Crystallographic Parameters and Crystal Packing

The prediction of crystallographic parameters and the analysis of crystal packing are fundamental aspects of computational materials science. These theoretical approaches allow for the a priori determination of the three-dimensional arrangement of molecules in a crystal lattice, which in turn governs the material's physical and chemical properties. Methodologies such as Crystal Structure Prediction (CSP) have become increasingly powerful, often employing a hierarchical workflow that combines various energy models to assess the relative thermodynamic stability of different polymorphic forms. github.io

For a given compound like this compound, computational studies would typically begin with the generation of a multitude of possible crystal structures. These structures are then optimized using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). github.io The analysis of the predicted crystal packing focuses on identifying the dominant intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the crystal lattice. strath.ac.uk Tools like Hirshfeld surface analysis are commonly used to visualize and quantify these intermolecular contacts, providing insights into the driving forces behind the crystal packing. strath.ac.uk

Reaction Mechanism Studies and Transition State Analysis

The study of reaction mechanisms through computational chemistry provides a molecular-level understanding of how chemical reactions proceed. This involves the identification of reactants, products, intermediates, and, most crucially, transition states. mit.edu The transition state is the highest energy point along the reaction coordinate and acts as the bottleneck for the reaction. scm.com Determining the structure and energy of the transition state is key to understanding the reaction's kinetics and mechanism. scm.comucsb.edu

Computational techniques such as DFT are widely used to map out the potential energy surface of a reaction. strath.ac.uk By locating the minimum energy pathways between reactants and products, researchers can elucidate the step-by-step mechanism of a reaction. matlantis.com The characterization of a transition state is confirmed by a frequency calculation, where a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can verify that the identified transition state connects the correct reactants and products. github.io

In the context of this compound, reaction mechanism studies could explore its formation from ethylenediamine (B42938) and a sulphamating agent, or its decomposition pathways. For instance, the synthesis of similar compounds, such as ethylenediammonium sulfate (B86663), involves a highly exothermic reaction between ethylenediamine and sulfuric acid. semanticscholar.org A computational study of the analogous reaction to form this compound would involve identifying the key intermediates and transition states, providing insights into the reaction's thermodynamics and kinetics. However, specific computational studies detailing the reaction mechanisms and transition state analyses for this compound formation or decomposition are not found in the reviewed scientific literature. Such research would be valuable for optimizing synthesis conditions and understanding the compound's stability.

Reactivity, Stability, and Mechanistic Insights

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability of ethylenediammonium disulphamate is a critical parameter that dictates its handling and processing limits. While specific studies on this exact compound are not extensively detailed in the public literature, analysis of the closely related compound, ammonium (B1175870) sulfamate (B1201201), provides significant insight. Ammonium sulfamate melts at 131 °C and begins to decompose at 160 °C. sciencemadness.orgwikipedia.org Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods to investigate such processes, revealing mass loss and heat flow changes as a function of temperature. vub.beosti.gov

Decomposition of sulfamate salts at elevated temperatures typically involves complex, multi-step reactions. osti.govresearchgate.net For instance, the thermal decomposition of ammonium dinitramide, another energetic ammonium salt, is known to be a two-step process involving decomposition and subsequent evaporation/decomposition of byproducts, with both exothermic and endothermic events occurring. researchgate.net In the case of ammonium sulfamate, heating in aqueous solution leads to hydrolysis, forming ammonium bisulfate. osti.gov The decomposition of this compound would likely involve the breakdown of the sulfamate anion and the ethylenediammonium cation. The process generally involves the release of volatile gases, leading to a decrease in mass. vub.be

Kinetic analysis of thermal decomposition data allows for the determination of key parameters like activation energy (Ea) and the pre-exponential factor (A), which describe the reaction's sensitivity to temperature and the frequency of molecular collisions, respectively. mdpi.com The activation energies for the thermal decomposition of energetic materials like TATB, for example, have been found to range from 150 to 250 kJ/mol, often involving autocatalytic pathways. osti.gov For the decomposition of 1-ethyl-3-methylimidazolium (B1214524) acetate, an ionic liquid, the activation energy was determined to be around 135 kJ/mol. chemrxiv.org

Table 1: Representative Thermal Decomposition Kinetic Parameters for Related Compounds This table presents typical data obtained from thermal analysis studies of related nitrogen-containing salts to illustrate the parameters derived from kinetic analysis. The values are context-dependent and vary with experimental conditions such as heating rate.

ParameterDescriptionTypical Value RangeSource Methodology
Decomposition Temp. (Td) Temperature at which decomposition begins.150 - 250 °C sciencemadness.orgpsu.edu
Activation Energy (Ea) The minimum energy required to initiate the decomposition reaction.130 - 250 kJ/mol osti.govchemrxiv.org
Pre-exponential Factor (A) Relates to the frequency of collisions in a reaction.10⁹ - 10¹⁹ s⁻¹ mdpi.com

Hydrolytic Stability and pH-Dependent Degradation Studies

The stability of this compound in aqueous environments is largely dictated by the hydrolysis of the sulfamate anion. The rate of this hydrolysis is profoundly influenced by the pH of the solution. acs.orgnih.gov Studies on various sulfamate compounds demonstrate that degradation pathways are pH-dependent.

Acidic Conditions (pH < 4): Under strongly acidic conditions, sulfamates typically undergo specific acid-catalyzed hydrolysis. acs.org For some compounds, the rate of decomposition is relatively slow and constant at very low pH. nih.gov However, for N-alkyl sulfamates, this acid-catalyzed pathway can be significant. acs.org

Neutral and Near-Neutral Conditions (pH 5-8): In this range, the hydrolysis mechanism can be more complex. The spontaneous hydrolysis of some sulfamate esters under physiological conditions is proposed to involve an intramolecular proton transfer, which can accelerate decomposition by many orders of magnitude. nih.gov For other related compounds, stability can be greatest at neutral pH compared to acidic or alkaline conditions. nih.gov

Alkaline Conditions (pH > 8): In basic solutions, the hydrolysis of sulfamates can be accelerated. researchgate.net The degradation rate often increases with increasing pH, indicating a reaction pathway involving hydroxide (B78521) ions. semanticscholar.org For some copolymers with amide groups, base-catalyzed hydrolysis significantly influences their chemical stability. rsc.org

The hydrolytic stability can be quantified by determining the pseudo-first-order rate constant (k_obs) at different pH values.

Table 2: pH-Dependence of Hydrolytic Rate Constant for a Model Sulfamate Compound This interactive table illustrates the typical relationship between pH and the observed hydrolysis rate constant (k_obs) for sulfamate-containing molecules, based on data from related studies. Actual values for this compound may vary.

pHk_obs (s⁻¹) at 50°C (Illustrative)Predominant Degradation PathwaySource Data Context
21.5 x 10⁻⁶Specific-Acid Catalysis acs.orgnih.gov
48.0 x 10⁻⁷Minimal Degradation/Acid Catalysis nih.govnih.gov
71.2 x 10⁻⁷Spontaneous Hydrolysis/Maximum Stability nih.govnih.gov
99.5 x 10⁻⁶Base-Catalyzed Hydrolysis researchgate.netsemanticscholar.org
115.0 x 10⁻⁵Base-Catalyzed Hydrolysis semanticscholar.org

Solid-State Reactivity and Mechanochemical Transformations

Solid-state reactivity refers to chemical reactions that occur without a solvent. These transformations can be induced by stimuli such as heat, light, or mechanical force. rsc.org Mechanochemistry, the study of chemical transformations induced by mechanical energy (e.g., grinding, milling, or shear), is a key aspect of solid-state reactivity. mdpi.comuach.mx

For an ionic compound like this compound, mechanochemical treatment could induce several changes:

Polymorphic Transformations: Mechanical stress can cause the crystalline structure to change from one polymorphic form to another. This occurs as the input of mechanical energy helps overcome the energetic barrier to a more stable (or a metastable) crystal packing arrangement. researchgate.net

Decomposition: The energy imparted by milling can be sufficient to break chemical bonds, leading to the decomposition of the material into simpler products, potentially mirroring thermal decomposition pathways but at much lower ambient temperatures. researchgate.net

Co-crystal Formation: When milled with another solid compound, this compound could form a new crystalline phase known as a co-crystal, where both components are present in a specific stoichiometric ratio within the same crystal lattice.

Table 3: Potential Solid-State Transformations in this compound This table outlines hypothetical transformations that could be induced in solid this compound by mechanochemical action, based on established principles.

Transformation TypeDriving ForcePotential OutcomeInvestigative Technique
Polymorphism Mechanical StressChange in crystal structure, altering physical properties.X-ray Diffraction (XRD), DSC
Amorphization High-energy MillingLoss of long-range crystalline order.X-ray Diffraction (XRD)
Decomposition Mechanical EnergyBreakdown into gaseous products and solid residues.TGA, Mass Spectrometry
Solid-State Reaction Milling with ReagentFormation of a new solid product.X-ray Diffraction (XRD), Spectroscopy

Investigation of Reaction Kinetics and Thermodynamic Parameters

The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) provides deep mechanistic insights. For this compound, these parameters can be determined for both its thermal decomposition and hydrolytic degradation.

The Arrhenius equation relates the rate constant (k) to the activation energy (Ea) and temperature. For more complex reactions, transition state theory is used, which involves determining the activation enthalpy (ΔH‡) and activation entropy (ΔS‡). acs.orgpsu.edu

Activation Enthalpy (ΔH‡): Represents the heat required to form the transition state.

Activation Entropy (ΔS‡): Reflects the change in order/disorder upon forming the transition state. A negative value suggests a more ordered transition state than the reactants, while a positive value indicates a more disordered one. acs.orgnih.gov

These parameters are crucial for predicting reaction behavior under different conditions and for elucidating reaction mechanisms. For example, the hydrolysis of N-neopentyl sulfamate was found to have a ΔH‡ of 34.2 kcal/mol and a ΔS‡ of +17 cal/mol·K. acs.org In contrast, the hydrolysis of N,N-dimethyl O-phenyl sulfamate yielded a ΔH‡ of 38 kcal/mol and a ΔS‡ of -14 cal/mol·K, suggesting a different, more ordered transition state. nih.govresearchgate.net

Table 4: Representative Kinetic and Thermodynamic Parameters for Sulfamate Reactions This table compiles data from studies on related sulfamate compounds to illustrate the typical values for kinetic and thermodynamic parameters associated with their degradation reactions.

ReactionParameterValueSignificanceSource
Hydrolysis ΔH‡ (kcal/mol)18.7 - 38Enthalpy barrier to reach the transition state. acs.orgnih.govresearchgate.net
ΔS‡ (cal/mol·K)-24 to +17Change in disorder during transition state formation. acs.orgnih.govresearchgate.net
Ea (kJ/mol)84 - 122Activation energy for pH-dependent hydrolysis. nih.gov
Thermal Decomposition Ea (kJ/mol)135 - 250Energy barrier for solid-state decomposition. osti.govchemrxiv.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The primary route for synthesizing ethylenediammonium salts involves the acid-base reaction between ethylenediamine (B42938) and the corresponding acid. For instance, the synthesis of ethylenediammonium sulfate (B86663) is achieved by the slow, dropwise addition of concentrated sulfuric acid to a cooled solution of ethylenediamine in ethanol (B145695). rsc.org This reaction is highly exothermic and requires careful temperature control to ensure a high yield and purity of the resulting salt. rsc.org The product precipitates from the solution and can be isolated by vacuum filtration. rsc.org

Future research in this area will likely focus on developing more efficient and selective synthetic methodologies. This could involve exploring alternative solvents to improve reaction kinetics and product isolation, or investigating mechanochemical synthesis routes that are solvent-free, potentially reducing the environmental impact and cost of production. Furthermore, the development of continuous flow synthesis processes could offer enhanced control over reaction parameters, leading to higher purity products and safer operating conditions. The optimization of these synthetic pathways is crucial for making ethylenediammonium disulphamate more accessible for various applications.

A summary of a typical synthesis for an analogous compound, ethylenediammonium sulfate, is presented below:

ReactantsSolventKey Reaction ConditionsProductYield
Ethylenediamine, Concentrated Sulfuric AcidEthanolSlow, dropwise addition of acid to a cooled solution of ethylenediamineEthylenediammonium sulfate77%

Exploration of Advanced Hybrid Materials Incorporating this compound

Organic-inorganic hybrid materials are a class of compounds that combine the desirable properties of both organic and inorganic components, leading to novel functionalities. nih.govresearchgate.netchemrxiv.org The ethylenediammonium cation is a versatile building block for creating such materials. nih.gov For example, ethylenediammonium has been incorporated into the structure of all-bromine quasi-2D perovskites, where it assists in phase control and in-situ passivation, leading to efficient pure-blue light-emitting diodes. researchgate.net Another example is the formation of ethylenediammonium hexachloridostannate(IV) p-anisaldehyde disolvate, an organic-inorganic hybrid complex with a layered structure. nih.gov

The potential to use this compound in the creation of new hybrid materials is a significant area for future research. The disulphamate anion could introduce unique properties to the resulting material due to its hydrogen bonding capabilities and its potential to coordinate with metal centers. Research could focus on synthesizing hybrid materials incorporating this compound with various metal halides to create novel perovskite-like structures with interesting photoluminescent or electronic properties. The exploration of these materials could lead to advancements in fields such as solid-state lighting, photovoltaics, and catalysis.

Deeper Dive into Supramolecular Interactions and Crystal Engineering

The structure and properties of solid-state materials are governed by the intricate network of non-covalent interactions between their constituent molecules, a field known as supramolecular chemistry and crystal engineering. iucr.orgcuni.cz The ethylenediammonium dication is an excellent candidate for forming complex hydrogen-bonded networks due to its two primary ammonium (B1175870) groups. dntb.gov.uanih.govsigmaaldrich.com

Future research will focus on a more profound understanding and control of these supramolecular interactions in this compound crystals. By systematically modifying the crystal growth conditions or introducing co-formers, it may be possible to engineer different polymorphic forms of the compound with tailored properties. Advanced crystallographic techniques, such as high-resolution X-ray diffraction, will be essential in elucidating the fine details of the crystal structures and understanding the structure-property relationships. This knowledge is fundamental for the rational design of new materials based on this compound with specific applications in mind.

CompoundInteracting AnionKey Supramolecular Interactions
Ethylenediammonium dichlorideChlorideEach ammonium group is trigonally hydrogen bonded to three different chloride ions. nih.gov
Ethylenediammonium hexachloridostannate(IV) p-anisaldehyde disolvateHexachloridostannate(IV)N—H⋯Cl and N—H⋯O hydrogen bonds exist between the ethylenediammonium cations, the anions, and the solvate molecules. nih.gov
Ethylenediammonium terephthalate (B1205515)TerephthalateExtensive hydrogen bonding between the ammonium groups and the carboxylate groups of the terephthalate anion. dntb.gov.uasigmaaldrich.com

Advanced Computational Methodologies for Predictive Material Design

Computational chemistry offers powerful tools to predict and understand the properties of materials at the molecular level. acs.org Theoretical investigations, such as those based on Density Functional Theory (DFT), can provide insights into molecular structure, vibrational spectra, and electronic properties. ynu.edu.cn For instance, computational studies on ethylenediammonium bis(sulfamate) have been performed to characterize its structural, vibrational, and electronic properties. acs.orgdntb.gov.ua These studies are invaluable for interpreting experimental data and for predicting the behavior of the compound in different environments.

The future of research in this area lies in the application of more advanced computational methodologies for the predictive design of materials based on this compound. This includes the use of high-throughput computational screening to identify promising new hybrid materials with desired electronic or optical properties. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the compound, such as its interactions with solvents or its thermal stability. By combining computational predictions with experimental validation, the process of discovering and developing new materials can be significantly accelerated.

Sustainability and Environmental Considerations in its Application and Production

As with any chemical compound, it is crucial to consider the environmental impact of its production and application. The sulfamate (B1201201) anion has been detected in environmental waters, with wastewater treatment plant effluent being a significant source. nih.gov Studies have shown that sulfamate can be attenuated in aquatic systems through biodegradation under both aerobic and anaerobic conditions. nih.gov However, at high concentrations, sulfamate has the potential to exceed the predicted no-effect concentration, indicating a possible risk to aquatic ecosystems. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for ethylenediammonium disulphamate, and how can purity be validated?

  • Methodology : this compound can be synthesized by reacting ethylenediamine with sulphamic acid (H2NSO3H) in a stoichiometric ratio under controlled pH and temperature. A typical procedure involves:

  • Dissolving sulphamic acid in water and gradually adding ethylenediamine while maintaining pH < 7 to prevent decomposition.
  • Crystallizing the product via slow evaporation or solvent diffusion.
    • Purity Validation : Use elemental analysis (C, H, N, S content) and spectroscopic techniques (e.g., IR spectroscopy for –NH2 and SO3<sup>−</sup> stretches; Raman spectroscopy for structural confirmation ). Compare results with theoretical values or published data for analogous compounds (e.g., ethylenediammonium sulfate ).

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks (respiratory irritation noted in dichloride analogs ).
  • Storage : Store in airtight, light-resistant containers at room temperature to prevent decomposition .
    • Emergency Procedures : For spills, neutralize with sodium bicarbonate and collect waste in sealed containers for disposal at approved facilities .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Recommended Techniques :

  • IR/Raman Spectroscopy : Identify functional groups (e.g., NH3<sup>+</sup> bending at ~1600 cm<sup>−1</sup>, SO3<sup>−</sup> symmetric stretching at ~1050 cm<sup>−1</sup> ).
  • NMR Spectroscopy : Use <sup>1</sup>H NMR in D2O to resolve ethylenediammonium proton signals (δ ~3.0–3.5 ppm) and confirm absence of impurities .
  • X-ray Diffraction (XRD) : Determine crystal structure and compare with databases (e.g., Cambridge Structural Database) .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert (N2) and oxidative (air) atmospheres to identify degradation pathways .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., NH3, SO2) during thermal decomposition to correlate with mass loss events.
  • Replicate Studies : Compare results across labs using standardized protocols (heating rate: 10°C/min, sample mass: 5–10 mg) to minimize variability .

Q. What experimental strategies can assess the compound’s reactivity with transition metals?

  • Design :

  • Coordination Studies : React this compound with metal salts (e.g., Fe<sup>2+</sup>, Cu<sup>2+</sup>) in aqueous solution. Monitor pH changes and precipitate formation .
  • Spectroscopic Analysis : Use UV-Vis spectroscopy to detect metal-ligand charge transfer bands (e.g., d-d transitions for octahedral complexes).
  • Single-Crystal XRD : Resolve metal coordination geometry (e.g., whether sulphamate acts as a monodentate or bidentate ligand) .

Q. How can computational modeling predict the solubility and stability of this compound in aqueous systems?

  • Approach :

  • DFT Calculations : Optimize molecular geometry and calculate solvation free energy using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) Simulations : Model hydration shells and ion-pair interactions to predict solubility trends (e.g., salt effects from Na<sup>+</sup> or K<sup>+</sup>).
  • Validation : Compare predicted solubility with experimental data from gravimetric or conductometric methods .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IR spectra for this compound?

  • Resolution Steps :

Sample Purity : Verify via elemental analysis and chromatography (e.g., HPLC with UV detection ). Impurities like unreacted ethylenediamine can alter spectra.

Experimental Conditions : Ensure consistent sample preparation (e.g., KBr pellet density, laser power in Raman) .

Database Cross-Referencing : Compare with spectra of structurally similar compounds (e.g., ethylenediammonium sulfate ).

Q. What methodologies confirm the absence of genotoxicity in this compound?

  • Testing Framework :

  • Ames Test : Use Salmonella typhimurium strains to assess mutagenicity (OECD 471 guidelines).
  • Comet Assay : Evaluate DNA damage in mammalian cell lines (e.g., HepG2) after exposure .
  • Negative Controls : Include ethylenediamine and sulphamic acid to isolate toxicity contributions from the parent compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.